(2,6-Dimethoxy-4-methylphenyl)acetone
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Overview
Description
(2,6-Dimethoxy-4-methylphenyl)acetone is a versatile organic compound used as a building block in the synthesis of various complex molecules. It is characterized by its molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is known for its applications in the synthesis of other chemical compounds, making it valuable in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxy-4-methylphenyl)acetone typically involves the reaction of 2,6-dimethoxy-4-methylbenzaldehyde with a suitable acetone derivative under acidic or basic conditions. One common method includes the use of a strong acid catalyst to facilitate the condensation reaction, resulting in the formation of the desired acetone derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxy-4-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2,6-Dimethoxy-4-methylphenyl)acetone is utilized in various scientific research applications, including:
Biology: This compound is used in the development of biochemical assays and as a reagent in biological studies.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxy-4-methylphenyl)acetone involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various biochemical pathways, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxyacetophenone
- 4-Methyl-2,5-dimethoxyamphetamine
- 2,6-Dimethoxyphenylacetone
Uniqueness
(2,6-Dimethoxy-4-methylphenyl)acetone is unique due to its specific structural features, such as the presence of methoxy groups at the 2 and 6 positions and a methyl group at the 4 position. These structural characteristics confer distinct reactivity and properties, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1-(2,6-dimethoxy-4-methylphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-11(14-3)10(7-9(2)13)12(6-8)15-4/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGFWCOSJMRGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)CC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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